N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea
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Description
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea is a useful research compound. Its molecular formula is C15H9BrCl2N4OS and its molecular weight is 444.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.90575 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dichlorophenyl)urea might interact with its targets in a similar manner, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to possess a broad spectrum of biological activities, affecting various biochemical pathways .
Result of Action
Similar compounds have been reported to possess a broad spectrum of biological activities, suggesting that this compound might have diverse molecular and cellular effects .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Biochemical Analysis
Biochemical Properties
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dichlorophenyl)urea plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . This inhibition can lead to an accumulation of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects. Additionally, the compound interacts with proteins involved in oxidative stress responses, such as superoxide dismutase, thereby influencing cellular redox balance .
Cellular Effects
The effects of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dichlorophenyl)urea on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis . The compound can induce the expression of genes associated with antioxidant defense mechanisms, such as glutathione peroxidase and catalase. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall energy homeostasis .
Molecular Mechanism
At the molecular level, N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dichlorophenyl)urea exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress responses and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dichlorophenyl)urea have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions . Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of acetylcholinesterase and persistent oxidative stress, resulting in long-term cellular damage and altered metabolic states .
Dosage Effects in Animal Models
The effects of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dichlorophenyl)urea vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhanced antioxidant defense and improved metabolic function . At higher doses, it can induce toxic effects, including neurotoxicity, hepatotoxicity, and oxidative damage . Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without significant adverse effects .
Metabolic Pathways
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dichlorophenyl)urea is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and detoxification . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as glucose, lactate, and pyruvate . These changes can impact overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dichlorophenyl)urea is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . Its distribution is influenced by factors such as lipid solubility and binding affinity to cellular proteins .
Subcellular Localization
The subcellular localization of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dichlorophenyl)urea plays a crucial role in its activity and function. The compound is directed to specific compartments, such as the mitochondria, through targeting signals and post-translational modifications . In the mitochondria, it can influence mitochondrial function and energy production by interacting with mitochondrial enzymes and proteins . Additionally, its localization in the endoplasmic reticulum can affect protein folding and stress responses .
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dichlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2N4OS/c16-9-3-1-8(2-4-9)13-21-22-15(24-13)20-14(23)19-10-5-6-11(17)12(18)7-10/h1-7H,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPXHMYZMGBZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.